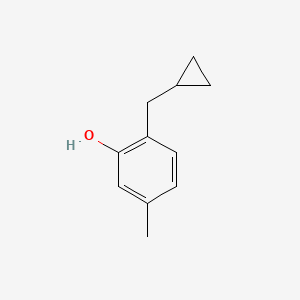
3-(Aminomethyl)-4-hydroxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Aminomethyl)-4-hydroxybenzamide is an organic compound with the molecular formula C8H10N2O2 This compound features an aminomethyl group (-CH2NH2) and a hydroxy group (-OH) attached to a benzamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-4-hydroxybenzamide typically involves multi-step organic reactions. One common method starts with the nitration of a benzene derivative, followed by reduction to introduce the aminomethyl group. The hydroxy group can be introduced through hydroxylation reactions. The final step involves the formation of the benzamide by reacting the intermediate with an appropriate amide-forming reagent .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to minimize by-products and maximize efficiency. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Aminomethyl)-4-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The aminomethyl group can be reduced to form a primary amine.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used.
Major Products
Oxidation: Formation of 3-(Aminomethyl)-4-oxobenzamide.
Reduction: Formation of 3-(Aminomethyl)-4-hydroxyaniline.
Substitution: Formation of various substituted benzamides depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
3-(Aminomethyl)-4-hydroxybenzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of 3-(Aminomethyl)-4-hydroxybenzamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, influencing signal transduction pathways and altering cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Aminomethyl)-4-hydroxybenzoic acid
- 3-(Aminomethyl)-4-hydroxybenzaldehyde
- 3-(Aminomethyl)-4-hydroxybenzyl alcohol
Uniqueness
3-(Aminomethyl)-4-hydroxybenzamide is unique due to its specific functional groups that confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of hydrophilic and hydrophobic properties, making it versatile for various applications .
This detailed overview highlights the significance of this compound in scientific research and its potential for future applications
Eigenschaften
Molekularformel |
C8H10N2O2 |
|---|---|
Molekulargewicht |
166.18 g/mol |
IUPAC-Name |
3-(aminomethyl)-4-hydroxybenzamide |
InChI |
InChI=1S/C8H10N2O2/c9-4-6-3-5(8(10)12)1-2-7(6)11/h1-3,11H,4,9H2,(H2,10,12) |
InChI-Schlüssel |
YCDLQWMUFCMTHB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(=O)N)CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















